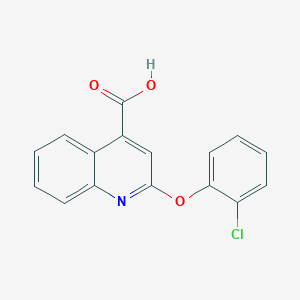

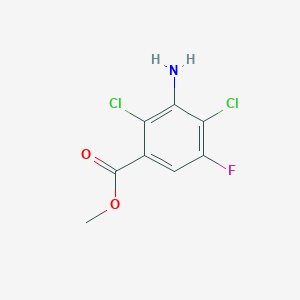

2-(2-Chlorophenoxy)quinoline-4-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline-4-carboxylic acid derivatives, including “2-(2-Chlorophenoxy)quinoline-4-carboxylic acid”, has been extensively studied. In one study, 30 compounds were synthesized with hydroxamic acid or hydrazide zinc-binding groups . Another study reported the rapid synthesis of quinoline-4-carboxylic acid derivatives by reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under InCl3 catalysis and microwave irradiation .

Molecular Structure Analysis

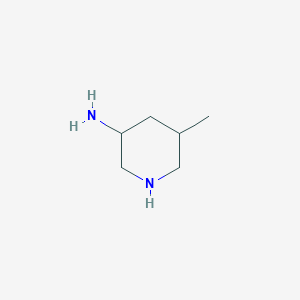

The molecular structure of “this compound” is characterized by a benzene ring fused with a pyridine moiety, which is a common structure in quinoline compounds .

Physical And Chemical Properties Analysis

“this compound” is a solid powder . Its boiling point is 264-266°C .

Applications De Recherche Scientifique

Synthesis and Biological Activity

2-(2-Chlorophenoxy)quinoline-4-carboxylic acid derivatives have been studied for their synthesis methods and biological activities. For instance, derivatives synthesized using microwave irradiation have shown potential as novel anticancer agents, exhibiting significant cytotoxic activity against various carcinoma cell lines and inducing apoptosis in certain cases (Bhatt, Agrawal, & Patel, 2015).

Antioxidant and Antibacterial Applications

Some derivatives of this compound have been synthesized and evaluated for their antioxidant and antibacterial activities. Certain compounds within this group demonstrated good chelating ability with Fe+2 ions and effective scavenging activity against DPPH free radicals. Additionally, some of these compounds showed comparable potency to ampicillin against specific bacterial strains (Shankerrao, Bodke, & Mety, 2013).

Anti-tubercular and Anti-bacterial Applications

Quinoline derivatives, including those based on this compound, have been synthesized for anti-tubercular and anti-bacterial applications. Notably, some of these compounds exhibited significant anti-tubercular activity, with potential as candidates for further investigation in this domain (Li, Xu, Li, Gao, & Chen, 2019).

Structural and Synthetic Applications

There are studies focused on the structural characterization and synthetic applications of this compound derivatives. These compounds have been used in the synthesis of complex molecular structures, with some studies exploring novel synthetic pathways (Moriuchi, Nishiyama, Beppu, Hirao, & Rehder, 2007).

Photovoltaic and Fluorescent Probe Applications

Derivatives of this compound have also been investigated for their photovoltaic properties and potential applications in organic–inorganic photodiode fabrication. Certain compounds have shown promising results as fluorescent probes, exhibiting strong fluorescence in solution (Zeyada, El-Nahass, & El-Shabaan, 2016).

Antimicrobial Applications

Additionally, there has been research on the antimicrobial activity of this compound derivatives. These studies have reported on the synthesis of various derivatives and their efficacy in inhibiting the growth of a range of microorganisms (Kumar & Kumar, 2021).

Mécanisme D'action

Target of Action

Quinoline derivatives have been known to interact with a variety of biological targets, including enzymes like histone deacetylases (hdacs) .

Mode of Action

Quinoline derivatives, such as 2-phenylquinoline-4-carboxylic acid, have been found to inhibit hdacs . They interact with these enzymes, leading to changes in gene expression and cellular function .

Biochemical Pathways

Inhibition of hdacs by quinoline derivatives can affect various cellular processes, including cell cycle progression, differentiation, and apoptosis .

Pharmacokinetics

The lipophilicity of similar compounds has been found to influence their activity .

Result of Action

Hdac inhibitors, such as 2-phenylquinoline-4-carboxylic acid derivatives, have been found to induce g2/m cell cycle arrest and promote apoptosis .

Analyse Biochimique

Biochemical Properties

2-(2-Chlorophenoxy)quinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as a potent inhibitor of human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP) . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in HELA cell lines, certain derivatives of quinoline-4-carboxylic acid exhibited cytotoxicity, indicating their potential as anticancer agents . The compound’s ability to alter gene expression and metabolic pathways further underscores its significance in cellular biology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of alkaline phosphatases by binding to their active sites, thereby preventing their normal enzymatic activity . This inhibition can lead to changes in cellular processes, such as dephosphorylation of key signaling molecules, ultimately affecting gene expression and cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions, making it suitable for long-term experiments

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and analgesic activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and bioavailability. The compound’s influence on metabolic flux and metabolite levels can provide insights into its pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its biochemical effects. Understanding its subcellular distribution can aid in the development of targeted therapies .

Propriétés

IUPAC Name |

2-(2-chlorophenoxy)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO3/c17-12-6-2-4-8-14(12)21-15-9-11(16(19)20)10-5-1-3-7-13(10)18-15/h1-9H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNBKFOIZFHRTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)OC3=CC=CC=C3Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B1416765.png)